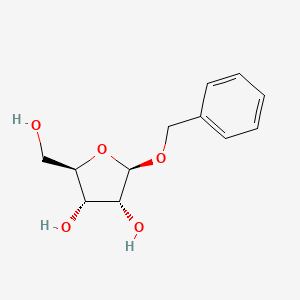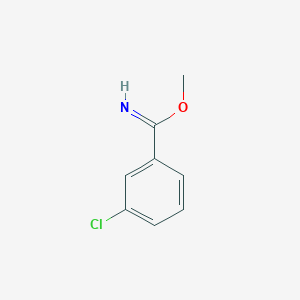![molecular formula C13H18BrNO3 B8542764 tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate](/img/structure/B8542764.png)
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromo-2-methoxybenzyl)carbamate typically involves the reaction of 5-bromo-2-methoxybenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for tert-butyl (5-bromo-2-methoxybenzyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the carbamate group can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and copper(I) iodide (CuI) in the presence of a palladium catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl carbamates.
Oxidation Reactions: Products include hydroxylated benzyl carbamates.
Reduction Reactions: Products include benzylamines.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-butyl (5-bromo-2-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (5-bromo-2-methylphenyl)carbamate: Similar structure but with a methyl group instead of a methoxy group.
Tert-butyl (2-bromo-5-methoxybenzoate): Similar structure but with a benzoate ester instead of a carbamate.
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Similar structure but with a hydroxypyridine ring instead of a methoxybenzyl group.
Uniqueness
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methoxy group enhances its solubility and stability .
Eigenschaften
Molekularformel |
C13H18BrNO3 |
|---|---|
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-7-10(14)5-6-11(9)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
ZNVOGTFCORVTFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-{1-[(2,3-dihydro-1H-indol-7-ylcarbonyl)amino]cyclopropyl}benzoate](/img/structure/B8542692.png)
![tert-butyl 4-[1-hydroxy-3-methoxy-1-(2-nitrophenyl)-3-oxopropan-2-yl]piperidine-1-carboxylate](/img/structure/B8542693.png)


![[2-(4-Tert-butyl-phenyl)-4-methyl-thiazol-5-yl]-methanol](/img/structure/B8542709.png)



![2-[2-(5-Methyl-2-thienyl)ethoxy]ethanamine](/img/structure/B8542746.png)




![5-bromo-3-[[5-(3-hydroxyazetidin-1-yl)pyridin-2-yl]amino]-1-methylpyridin-2-one](/img/structure/B8542787.png)
